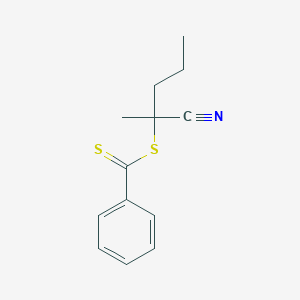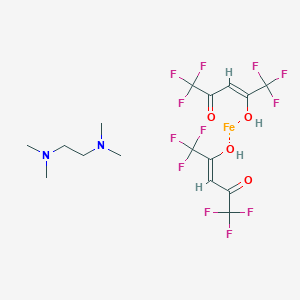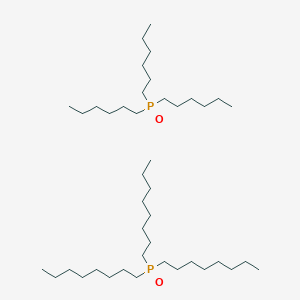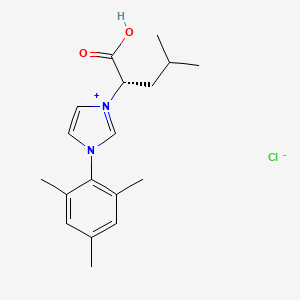![molecular formula C25H31ClN2O2RuS B6309834 氯代(对伞花烃)[(1R,2R)-(-)-2-氨基-1,2-二苯乙基(甲基磺酰胺基)]钌(II)RuCl(对伞花烃)[(R,R)-MsDpen] CAS No. 1097730-63-6](/img/structure/B6309834.png)
氯代(对伞花烃)[(1R,2R)-(-)-2-氨基-1,2-二苯乙基(甲基磺酰胺基)]钌(II)RuCl(对伞花烃)[(R,R)-MsDpen]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium . It is used for asymmetric hydrogenation reactions .
Synthesis Analysis
The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation . The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride .Molecular Structure Analysis
The structure of the target complex was confirmed by elemental analysis, MS, H-NMR, C-NMR, IR, and further determined by X-ray diffraction analysis after single crystals were cultured using the solvent evaporation .Chemical Reactions Analysis
RuCl(p-cymene)[(R,R)-Ts-DPEN] is used for asymmetric hydrogenation reactions . The commercially available di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex catalyzes the dimerization of aromatic alkynes in acetic acid at room temperature to form the corresponding .Physical and Chemical Properties Analysis
RuCl(p-cymene)[(R,R)-Ts-DPEN] is a powder with an optical activity of [α]20/D −116°, c = 0.1 in chloroform. It has a melting point of 215 °C and should be stored at 2-8°C .科学研究应用
不对称转移氢化催化剂
氯磺化聚苯乙烯与单磺化 1,2-二氨基部分形成高负载催化树脂。当这些功能性聚合物与(对伞花烃)氯化钌结合时,在低溶剂条件下催化烷基芳基酮的非对称转移氢化(ATH),其中甲酸-三乙胺。这些树脂中固定版本的 TsDPEN 在低催化剂负载下表现出高对映选择性,并且可以多次回收利用 (Marcos, Jimeno, & Pericàs, 2011)。
络合和结构分析
含有杂化二齿膦硫醚配体的钌(II)配合物表现出螯合,形成五元螯合环。该配合物在其 Ru 和 S 原子上具有独特的手性中心,为配位化学领域做出了重大贡献 (Suzuki, Taguchi, & Kashiwabara, 1996)。
水溶性手性氨基磺酰胺
从(R,R)-1,2-二苯乙二胺合成的新的水溶性手性氨基磺酰胺已与钌催化剂一起用于水中的前手性酮的 ATH。这些催化剂在不需要表面活性剂的情况下提供优异的转化率和对映选择性,并且可以轻松回收再利用 (Zhou & Sun, 2009)。
自由基聚合中的催化应用
RuCl2(对伞花烃)L配合物,其中L是膦或卡宾配体,已被评估其在甲基丙烯酸甲酯和各种苯乙烯的受控原子转移自由基聚合(ATRP)中的功效。这些配合物提供了对均相催化和聚合物化学的见解 (Simal et al., 2001)。
末端炔烃的氢羧化
具有 NUPHOS 型二膦的钌-对伞花烃配合物已被开发为氢羧化反应的高选择性催化剂,展示了它们在有机合成中的多功能性 (Doherty et al., 2005)。
作用机制
Target of Action
It is known that ruthenium complexes are often used in catalysis, particularly in asymmetric hydrogenation reactions .
Mode of Action
The compound, being a chiral diamine ligand complexed with ruthenium, is used for asymmetric hydrogenation reactions . In these reactions, the compound likely interacts with its targets by facilitating the transfer of hydrogen atoms, thereby altering the targets’ chemical structure.
Biochemical Pathways
Given its role in asymmetric hydrogenation, it can be inferred that it may influence pathways involving reduction reactions, where the addition of hydrogen plays a key role .
Result of Action
Its role in asymmetric hydrogenation suggests that it may induce changes in the stereochemistry of molecules, potentially leading to the formation of chiral products .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of its reactions may be affected by temperature, pH, and the presence of other substances in the environment . It’s also worth noting that the compound is a red solid with a melting point of 215 °C and should be stored at a temperature between 2-8°C .
生化分析
Biochemical Properties
Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] plays a crucial role in biochemical reactions, particularly in asymmetric hydrogenation. This compound interacts with various enzymes and proteins, facilitating enantioselective hydrogenation processes. The interaction with enzymes such as quinoline reductase and N-alkyl ketimine reductase is particularly noteworthy. These interactions are characterized by the formation of stable complexes, which enhance the efficiency and selectivity of the hydrogenation reactions .
Cellular Effects
Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] exhibits significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. It influences cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and leading to the accumulation of substrates. It also interacts with DNA, causing structural changes that affect gene expression. These interactions result in the modulation of various cellular processes, including apoptosis and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can induce sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of key metabolites. Additionally, the compound can influence the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen] is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper localization and activity .
属性
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFGRNIWPPSEW-OLVQSPPGSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2RuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)






![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)






